8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the cyclopenta[c]chromen core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hexyl group: This step usually involves alkylation reactions.
Attachment of the (4-methoxybenzyl)oxy group: This is typically done through etherification reactions, where the (4-methoxybenzyl) group is introduced using suitable reagents and conditions.
Industrial Production Methods
This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying biological pathways.
Medicine: Research may explore its potential therapeutic effects or use in drug development.
Mechanism of Action
The mechanism of action of 8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(benzyloxy)-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific structural features, such as the presence of the (4-methoxybenzyl)oxy group and the hexyl chain.
Properties
Molecular Formula |
C26H30O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-hexyl-7-[(4-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C26H30O4/c1-3-4-5-6-8-19-15-23-21-9-7-10-22(21)26(27)30-25(23)16-24(19)29-17-18-11-13-20(28-2)14-12-18/h11-16H,3-10,17H2,1-2H3 |
InChI Key |
UBQTZFZRFHWQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
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